Penta-O-galloyl-I(2)-D-glucose hydrate

Description

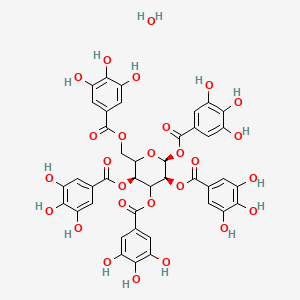

Penta-O-galloyl-β-D-glucose hydrate (PGG) is a hydrolyzable tannin with the molecular formula C₄₁H₃₂O₂₆·H₂O (molecular weight: 958.68 g/mol) and CAS number 14937-32-7 .

PGG is isolated from plants such as Rhus typhina stems and exhibits diverse pharmacological activities, including:

- Anti-cancer properties: Inhibition of tumor growth via modulation of signaling pathways (e.g., NF-κB) .

- Anti-diabetic effects: Enhancement of insulin sensitivity and glucose uptake .

- Antioxidant activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress biomarkers like 8-OHdG and HMdU .

Properties

Molecular Formula |

C41H34O27 |

|---|---|

Molecular Weight |

958.7 g/mol |

IUPAC Name |

[(3S,5S,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate;hydrate |

InChI |

InChI=1S/C41H32O26.H2O/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16;/h1-10,27,33-35,41-56H,11H2;1H2/t27?,33-,34?,35-,41-;/m0./s1 |

InChI Key |

JCJIMLXECAATFH-YUUKOJDWSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2[C@@H](C([C@@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Biosynthesis

The biosynthesis of penta-O-galloyl-β-D-glucose occurs naturally in plants through enzymatic esterification of gallic acid units onto a glucose core. The key enzyme involved is beta-glucogallin-tetrakisgalloylglucose O-galloyltransferase, which catalyzes the transfer of galloyl groups to glucose derivatives in a highly specific manner. The biosynthetic pathway proceeds via sequential galloylation steps starting from 1-O-galloyl-β-D-glucose, progressing through intermediates such as 1,2,3,6-tetrakis-O-galloyl-β-D-glucose, and culminating in the formation of penta-O-galloyl-β-D-glucose.

Natural Sources

PGG is naturally found in various plants including Punica granatum (pomegranate), Rhus typhina (Staghorn sumac), Paeonia suffruticosa (Tree Peony), Mangifera indica (mango), and others. Extraction from these sources involves solvent extraction and purification steps but is limited by low yield and complexity of plant matrices.

Chemical Synthesis Methods

General Approach

Chemical synthesis of penta-O-galloyl-β-D-glucose typically involves the esterification of glucose with gallic acid derivatives or tannic acid under controlled conditions. The process often uses protecting groups to achieve selective galloylation at the five hydroxyl groups of glucose.

Synthesis from Tannic Acid

One common chemical method is the methanolysis of tannic acid in an acetate buffer, which yields penta-O-galloyl-β-D-glucose after purification. This method leverages the hydrolysis of the larger tannic acid molecule to release the pentagalloyl glucose ester.

Stepwise Esterification Using Protected Intermediates

A more controlled synthetic route involves multi-step protection and deprotection of glucose hydroxyl groups, followed by selective galloylation using benzyl-protected gallic acid chloride (BnG-Cl) in anhydrous pyridine. For example:

- Starting from protected glucose intermediates such as 2,3-di-O-benzyl-D-glucopyranose, selective esterification with BnG-Cl at specific molar ratios and temperatures (e.g., 60 °C for 18 h) yields di- and tri-galloyl esters.

- Subsequent hydrogenation over Pd-C catalyst under pressure removes benzyl protecting groups, yielding the fully galloylated glucose derivatives including penta-O-galloyl-β-D-glucose.

This method allows for precise control over substitution patterns and yields purified products suitable for biological testing.

Representative Data from Chemical Synthesis

| Step | Reactants/Conditions | Product Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of intermediate 15 with 2N HCl, 80 °C, 16 h | 2,3-di-O-benzyl-D-glucopyranose (18) | 41.2 | Partial hydrolysis with some unhydrolyzed material |

| Esterification of 18 with BnG-Cl (1:2.7 molar ratio), pyridine, 60 °C, 18 h | 1,6-O-diesterified product (19) | 79.5 | Selective diesterification |

| Esterification of 18 with BnG-Cl (1:7.3 molar ratio), pyridine, 60 °C, 18 h | 1,4,6-O-triesterified product (20) | 76.0 | Triesterification |

| Hydrogenation of 19 and 20 over 10% Pd-C, THF/EtOH, 40 °C, 10 atm, 12 h | Penta-O-galloyl-β-D-glucose (1) | 37.9 | Deprotection to yield final product |

Data adapted from detailed synthetic studies.

Purification and Characterization

After synthesis, penta-O-galloyl-β-D-glucose hydrate is purified by chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). The purity is typically confirmed by HPLC (≥96%) and spectroscopic methods including NMR and mass spectrometry.

Summary of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Biosynthesis (Enzymatic) | Enzymatic galloylation in plants; natural extraction | High specificity; natural product | Low yield; complex extraction |

| Chemical Synthesis (Tannic Acid Methanolysis) | Hydrolysis of tannic acid in acetate buffer | Relatively simple; uses natural precursor | Moderate yield; mixture of products |

| Chemical Synthesis (Stepwise Esterification) | Multi-step protection, selective galloylation, deprotection | High purity; controlled substitution | Labor-intensive; requires multiple steps |

Research Findings on Preparation

- Torres-León et al. reviewed the biosynthesis and chemical synthesis of PGG, highlighting the enzymatic specificity and chemical versatility of preparation methods.

- Detailed synthetic routes using benzyl-protected intermediates have been reported, providing yields and conditions for selective galloylation and deprotection steps.

- The chemical synthesis approach allows for the production of PGG in quantities sufficient for pharmacological studies, including antifungal and anticancer activity assays.

Chemical Reactions Analysis

Hydrolysis of Ester Bonds

PGG undergoes hydrolysis under acidic or alkaline conditions, cleaving ester bonds to release gallic acid and glucose.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the ester carbonyl group, with water (acidic) or hydroxyl ions (alkaline) acting as nucleophiles. Hydrolysis rates increase with temperature and catalyst concentration.

Metal Chelation

PGG exhibits strong metal-binding capacity due to its multiple galloyl groups, which act as polydentate ligands.

Structural Basis :

The ortho-dihydroxyphenyl (catechol) groups in gallic acid residues enable high-affinity coordination with transition metals, forming octahedral complexes .

Oxidation Reactions

Oxidative transformations of PGG are pH-dependent and yield structurally diverse products.

Case Study :

Enzymatic oxidation by laccase in Rhus typhina converts PGG to tellimagrandin II, a precursor of ellagitannins, via oxidative coupling of galloyl groups .

Enzymatic Modification

PGG serves as a substrate for biosynthetic enzymes in plants, enabling structural diversification.

Synthetic Utility :

Enzymatic galloylation is used industrially to produce tailored tannins for pharmaceutical and food industries.

Interaction with Proteins

PGG precipitates proteins through non-covalent interactions, a property leveraged in biochemical assays.

Mechanism :

The planar polyphenolic structure of PGG allows π-π stacking and hydrogen bonding with aromatic residues in proteins .

Photochemical Degradation

Exposure to UV light induces degradation, altering PGG’s bioactivity.

| Wavelength | Exposure Time | Degradation Products | Impact on Activity |

|---|---|---|---|

| UV-B (280–315 nm) | 6 hours | Depsides, gallic acid | Reduces antioxidant capacity by 40–60%. |

| UV-A (315–400 nm) | 12 hours | Polymerized quinones | Enhances pro-oxidant effects in cancer cells. |

Stability Considerations :

PGG formulations require UV-protective packaging to maintain efficacy during storage.

Scientific Research Applications

Anticancer Properties

PGG exhibits potent anticancer activities through various mechanisms, including apoptosis induction and inhibition of cancer cell proliferation.

- Mechanisms of Action : PGG suppresses critical signaling pathways involved in cancer progression, such as the STAT3 pathway in prostate and breast cancer cells. It also modulates the NF-κB and MAPK signaling pathways, which are crucial for tumor growth and metastasis .

-

Case Studies :

- Breast Cancer : PGG has shown efficacy against triple-negative breast cancer cell lines by inducing cell cycle arrest and apoptosis. Studies indicate that it inhibits tumor necrosis factor-alpha (TNF-α) activated pathways, leading to reduced CXCL1 expression .

- Hepatocellular Carcinoma : In hepatoma cell lines, PGG induces senescence-like arrest and enhances autophagy, contributing to its anticancer potential .

Metabolic Disorders

PGG plays a significant role in managing metabolic disorders, particularly obesity and diabetes.

- Adipocyte Lifecycle Interruption : Research indicates that PGG treatment reduces adiposity and improves metabolic parameters in diet-induced obesity (DIO) models. It enhances insulin sensitivity and regulates lipid metabolism .

- Case Studies :

Anti-inflammatory Effects

PGG demonstrates significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism of Action : PGG inhibits inflammatory mediators and cytokines such as interleukin-6 (IL-6) in various models of inflammation. This effect is particularly relevant in conditions like rheumatoid arthritis .

- Case Studies :

Antioxidative Properties

The antioxidative capacity of PGG contributes to its therapeutic potential across various health conditions.

- Mechanism of Action : PGG scavenges free radicals and reduces oxidative stress markers in biological systems, which is essential for preventing cellular damage associated with chronic diseases .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of PGG is crucial for its application in clinical settings.

- Metabolism Studies : In vivo studies have shown that after administration, PGG is metabolized to gallic acid and further converted into various forms before excretion . This knowledge aids in understanding its bioavailability and therapeutic efficacy.

Data Summary Table

Mechanism of Action

The mechanism of action of Penta-O-galloyl-I(2)-D-glucose hydrate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits tumor growth by modulating various signaling pathways.

Comparison with Similar Compounds

Antioxidant Activity: Comparison with Other Phenolic Compounds

PGG’s antioxidant efficacy has been benchmarked against structurally simpler phenolics and polyphenols. In a study on TPA-induced oxidative stress in HeLa cells, PGG demonstrated comparable potency to epigallocatechin gallate (EGCG) and caffeic acid phenethyl ester (CAPE) but was less effective than tamoxifen (TAM) .

Table 1: IC₅₀ Values for Inhibition of TPA-Induced H₂O₂ in HeLa Cells

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Tamoxifen (TAM) | 2.5 | |

| Caffeic Acid Phenethyl Ester (CAPE) | 5.0 | |

| Epigallocatechin Gallate (EGCG) | 5.0 | |

| Penta-O-galloyl-β-D-glucose (PGG) | 5.0 | |

| Sarcophytol A (Sarp A) | 75.0 |

PGG’s higher molecular complexity (five galloyl groups) enhances radical scavenging compared to monomers like gallic acid (IC₅₀ ~10–20 μM in similar assays) and ethyl gallate, which lack conjugated systems for electron delocalization .

Structural Analogs: Galloyl-Glucose Derivatives

The degree of galloylation critically impacts bioactivity. For example:

- 1-O-Galloyl-β-D-glucose (isolated alongside PGG from Rhus typhina stems) lacks the multi-galloyl conjugation, resulting in weaker antioxidant and anti-proliferative effects .

- Salicortin derivatives (e.g., 2′,6′-O-acetylsalicortin) with acetylated glucose moieties show reduced adipocyte differentiation inhibition (IC₅₀: 24.6–53.5 μM) compared to PGG, which lacks acetyl groups but has higher galloyl content .

Key Insight : Increased galloylation correlates with enhanced biological activity due to improved binding affinity to cellular targets (e.g., enzymes, DNA) .

Anti-Viral Activity: Comparison with Protease Inhibitors

In a SARS-CoV-2 3CL protease inhibition screen, PGG showed anti-viral activity alongside compounds like DA-3003–1 and MG-114.

Comparison with Simpler Phenolic Acids

Gallic acid and ethyl gallate are monomeric precursors of PGG. While they share ROS-scavenging properties, their lower molecular weight limits sustained intracellular retention and multi-target engagement. For instance:

- Gallic acid : Rapid metabolism and excretion reduce bioavailability.

- PGG : Extended half-life due to steric hindrance from galloyl groups, enabling prolonged action .

Q & A

Q. What experimental strategies can elucidate the metabolic stability and degradation products of Penta-O-galloyl-β-D-glucose hydrate in physiological buffer systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.